molecular formula C22H21N3O2S B11197077 5-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

5-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11197077
M. Wt: 391.5 g/mol
InChI Key: LZTRFPNLKCAVTP-UHFFFAOYSA-N
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Description

5-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiosemicarbazides with ethoxybenzoyl chlorides under basic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the industrial process more sustainable.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and are carried out under controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while nitration of the aromatic rings can produce nitro derivatives.

Scientific Research Applications

5-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole has been investigated for various scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Oxaliplatin: A platinum-based chemotherapeutic agent with a different mechanism of action but similar applications in medicine.

    Bioactive compounds of plant origin: These compounds share similar bioactivity profiles and are used in the prevention and treatment of diseases.

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

5-[[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C22H21N3O2S/c1-4-26-17-9-7-16(8-10-17)22-24-20(27-25-22)12-21-23-19(13-28-21)18-11-14(2)5-6-15(18)3/h5-11,13H,4,12H2,1-3H3

InChI Key

LZTRFPNLKCAVTP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=C(C=CC(=C4)C)C

Origin of Product

United States

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